molecular formula C15H18N4O3S B294262 6-(3,4,5-Triethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,4,5-Triethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294262
M. Wt: 334.4 g/mol
InChI Key: AYDDWMFQUATJEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4,5-Triethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as TETTT, is a heterocyclic compound that has been extensively studied for its potential applications in medicinal chemistry. This compound has shown promising results in various scientific research studies, including its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

Synthesis and Pharmacological Properties

  • A series of derivatives including 6-(3,4,5-Triethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Some compounds in this series demonstrated activity comparable to standard drugs like ibuprofen and were also screened for their ulcerogenic, lipid peroxidation, and hepatotoxic effects (Akhter, Hassan, & Amir, 2014).

Anticancer and Cytotoxicity Studies

  • The compound and its derivatives have shown potential in anticancer research. Certain derivatives displayed significant cytotoxicity against various cancer cell lines, such as HepG2, MCF-7, and MKN45, indicating a strong potential for anticancer applications (Zhao et al., 2012). Additionally, other studies confirmed the substantial cytostatic and cytotoxic antineoplastic activity of these derivatives in vitro, while showing relatively low acute toxicities in vivo (Charitos et al., 2016).

Antimicrobial and Antioxidant Effects

  • Some synthesized derivatives of this compound have exhibited potent antimicrobial activities, particularly against Staphylococcus aureus and Candida albicans, and have shown promising antioxidant properties (Seelolla & Ponneri, 2016).

Anticonvulsant Activities

  • In the field of neurological disorders, particularly epilepsy, certain derivatives have shown potent anticonvulsant activity in the maximal electroshock test. Some compounds demonstrated broad-spectrum activity in various seizure models, suggesting a potential impact on the GABAergic system (Deng et al., 2012).

properties

Molecular Formula

C15H18N4O3S

Molecular Weight

334.4 g/mol

IUPAC Name

6-(3,4,5-triethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H18N4O3S/c1-4-20-11-7-10(8-12(21-5-2)13(11)22-6-3)14-18-19-9-16-17-15(19)23-14/h7-9H,4-6H2,1-3H3

InChI Key

AYDDWMFQUATJEM-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN3C=NN=C3S2

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN3C=NN=C3S2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,4,5-Triethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 2
Reactant of Route 2
6-(3,4,5-Triethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 3
Reactant of Route 3
6-(3,4,5-Triethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 4
Reactant of Route 4
6-(3,4,5-Triethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 5
Reactant of Route 5
6-(3,4,5-Triethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 6
Reactant of Route 6
6-(3,4,5-Triethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.